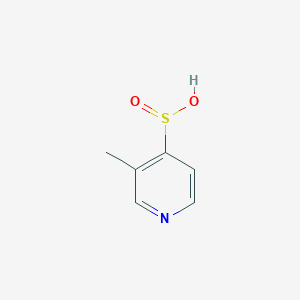![molecular formula C7H6N4O2 B13116489 6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione CAS No. 91673-75-5](/img/structure/B13116489.png)
6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound with the molecular formula C7H6N4O It features a pyrido-pyrazine core structure, which is a fused ring system containing both pyridine and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the desired pyrido-pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido-pyrazine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, kinase inhibitors derived from this compound can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting cell signaling pathways . The exact mechanism can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar fused ring structure and exhibits biological activities such as antiproliferative and antimicrobial effects.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and show a wide range of biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
6-Aminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific ring structure and the presence of an amino group, which can be further modified to create a variety of derivatives with different properties and activities. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
91673-75-5 |
|---|---|
Formule moléculaire |
C7H6N4O2 |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
6-amino-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H6N4O2/c8-4-2-1-3-5(10-4)11-7(13)6(12)9-3/h1-2H,(H,9,12)(H3,8,10,11,13) |
Clé InChI |
CITFPCNNFVNHBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1NC(=O)C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)



![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)


![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
